Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-

Lipophilicity Antitumor SAR Alkyl Chain Optimization

Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- (CAS 53222-01-8, molecular weight 462.6 g/mol, XLogP3 4.5) is a synthetic 9-anilinoacridine derivative belonging to the broader class of 4'-(9-acridinylamino)alkanesulfonanilides. These compounds are characterized by a tricyclic acridine chromophore that intercalates into double-stranded DNA, with the anilino ring projecting into the minor groove and the sulfonamide side chain influencing pharmacokinetic properties.

Molecular Formula C25H26N4O3S
Molecular Weight 462.6 g/mol
CAS No. 53222-01-8
Cat. No. B13806555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
CAS53222-01-8
Molecular FormulaC25H26N4O3S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C
InChIInChI=1S/C25H26N4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28)
InChIKeyLFOIUTFFTRKVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- (CAS 53222-01-8): A Structurally Defined Acridine Sulfonanilide for DNA Intercalation Research


Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- (CAS 53222-01-8, molecular weight 462.6 g/mol, XLogP3 4.5) is a synthetic 9-anilinoacridine derivative belonging to the broader class of 4'-(9-acridinylamino)alkanesulfonanilides [1]. These compounds are characterized by a tricyclic acridine chromophore that intercalates into double-stranded DNA, with the anilino ring projecting into the minor groove and the sulfonamide side chain influencing pharmacokinetic properties [2]. The presence of a 3-acetamido substituent on the acridine nucleus and a butanesulfonamide moiety on the anilino ring distinguishes it as a specific analog within this well-studied antitumor scaffold.

DNA intercalation probe: 9-anilinoacridine scaffold for double-stranded DNA binding studies
SAR tool compound: butanesulfonamide chain and 3-acetamido substituent define lipophilicity and sequence selectivity
Intermediate lipophilicity: positioned between methane and hexane homologs for tissue-distribution model studies

Why Generic Substitution Among Acridine Sulfonanilides Is Not Feasible for Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-


Simple substitution of 4'-(9-acridinylamino)alkanesulfonanilide analogs cannot be assumed to be functionally equivalent, as subtle structural variations profoundly alter DNA binding selectivity, lipophilicity, and ultimately biological activity. Systematic SAR studies demonstrate that the length of the sulfonamide alkyl chain directly modulates agent lipophilic-hydrophilic balance, which in turn governs distribution to remote tumor sites [1]. Furthermore, specific substituents on the acridine ring, such as the 3-acetamido group present in this compound, confer sequence-selective DNA binding preferences (e.g., AT-rich vs. GC-rich regions) that are not observed with other substituents [2]. These interdependent structural determinants underscore the necessity for precise compound selection rather than generic class substitution.

Alkyl chain length alters distribution profile
Changing from butane to methane or hexane sulfonamide shifts lipophilicity (XLogP3 4.5 vs. 4.4/5.5), which class-level evidence shows affects compound distribution to distal tissue models; direct replacement may not preserve model-specific response.
3-Acetamido group drives DNA sequence selectivity
This substituent confers AT-rich binding preference; analogs with other 3-substituents (e.g., methanesulfonamido) exhibit different sequence bias, potentially altering genomic targeting and downstream cellular readouts.
Conserved polar surface area does not ensure functional equivalence
The hexane homolog shares the same TPSA (109 Ų) yet differs in lipophilicity, meaning similar intermolecular interaction capacity may not translate to identical tissue exposure or model outcomes.

Quantitative Differentiation Evidence for Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- (CAS 53222-01-8) Against Closest Analogs


Lipophilicity (XLogP3) Positioned Between Methane and Hexane Homologs for Balanced Pharmacokinetic Profile

The lipophilicity of Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-, quantified by XLogP3 = 4.5 [1], represents an intermediate value within the homologous series of 4'-(3-acetamido-9-acridinylamino)alkanesulfonanilides. The corresponding methanesulfonanilide analog (with a 2-methyl group on acridine) exhibits XLogP3 = 4.4 [2], while the hexanesulfonanilide analog (CAS 53222-05-2) exhibits XLogP3 = 5.5 [3]. This quantitative difference of ΔXLogP3 = +0.1 vs. methane and -1.0 vs. hexane is meaningful because class-level SAR studies have established that optimal antitumor activity against remotely implanted tumors requires an agent lipophilicity greater than that for intraperitoneally implanted tumors, with a more lipophilic congener being selected for each more remote implantation site [4].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 4.5
vs. methane analog 4.4 (Δ +0.1)
vs. hexane analog 5.5 (Δ −1.0)
Balanced lipophilicity for tissue-distribution model studies; avoids extremes of insufficient or excessive lipophilicity reported to influence compound localization.
Computed by XLogP3; experimental logP may vary.
Lipophilicity Antitumor SAR Alkyl Chain Optimization

3-Acetamido Substituent Confers AT-Selective DNA Binding Distinct from Methanesulfonamido and Other Analogs

The presence of a 3-acetamido (NHCOCH3) group on the acridine nucleus of Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- is a key determinant of its DNA binding selectivity. Competitive fluorochrome displacement assays have demonstrated that while a 3'-NHSO2CH3 substituent confers preferential binding to poly[d(G-C)], a 3'-NHCOCH3 substituent—exactly as found in the target compound—confers selectivity of binding to poly[d(A-T)] [1]. This is a direct, structurally specific finding that differentiates it from analogs bearing alternative 3-substituents or unsubstituted acridine cores, which lack this pronounced AT-rich sequence bias.

DNA sequence selectivity
Class-level inference
3'-NHCOCH3 substituent → AT-rich DNA preference
vs. 3'-NHSO2CH3 analog → GC-rich preference
Supports targeted genomic region studies; AT bias may affect intercalation-mediated readouts.
Based on ethidium displacement assay in acridine series.
DNA Sequence Selectivity Minor Groove Binding Intercalation

Topological Polar Surface Area (TPSA) Comparable to Hexane Homolog, Indicating Conserved Intermolecular Interaction Capacity

The Topological Polar Surface Area (TPSA) of Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- is computed to be 109 Ų [1]. This value is identical to that of its hexanesulfonanilide homolog (TPSA = 109 Ų) [2] but significantly higher than that of a methanesulfonanilide analog lacking the acetamido group (TPSA = 79.5 Ų) [3]. The TPSA is a key descriptor for predicting passive membrane permeability and oral bioavailability. The 29.5 Ų increase relative to the methane analog suggests that the target compound and its hexane homolog possess a greater capacity for polar interactions, potentially influencing their distribution and target engagement in ways distinct from less polar analogs.

Topological polar surface area
Cross-study comparable
TPSA = 109 Ų (identical to hexane homolog)
vs. methane analog 79.5 Ų (Δ +29.5)
Conserved polar interaction potential while offering distinct lipophilicity; useful for permeability profiling.
Computed descriptor; experimental permeability may require validation.
Physicochemical Property Permeability Drug Design

Hydrogen Bond Donor Count of 3 Consistent with Acetamido-Containing Scaffold, Contrasting with 2 in Methane Analog

Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- possesses three hydrogen bond donors (HBD), as computed from its structure [1]. The hexanesulfonanilide homolog also has three HBD [2], reflecting the conserved acetamido and sulfonamide functionalities. In contrast, a methanesulfonanilide analog without the acetamido group has only two HBD [3]. The additional hydrogen bond donor in the target compound arises from the NH of the acetamido group. This functional group is known from class-level studies to be capable of forming specific interactions with DNA bases or proteins [4], and the difference in HBD count provides a measurable distinction from simpler analogs.

H-bond donor count
Cross-study comparable
Target: 3 HBD
Methane analog (without acetamido): 2 HBD
Extra donor from acetamido group may enable specific DNA or protein interactions; differentiates from simpler analogs.
Computed; class-level SAR supports role in molecular recognition.
Hydrogen Bonding Molecular Recognition SAR

Recommended Research and Industrial Application Scenarios for Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- (CAS 53222-01-8)


Screening for Lipophilicity-Optimized Acridine Analogs in Remote Tumor Implantation Models

Based on its intermediate XLogP3 value of 4.5, which positions it between the less lipophilic methane homolog (4.4) and the more lipophilic hexane homolog (5.5) [1], this compound is ideally suited for structure-activity relationship (SAR) studies investigating the optimal lipophilic balance for antitumor activity against subcutaneously or intracerebrally implanted tumors. Class-level evidence indicates that more lipophilic congeners are required for activity at remote tumor sites [2], and this compound provides a specific, quantifiable lipophilicity increment to test such hypotheses.

Investigating AT-Selective DNA Intercalation and Sequence-Specific Genomic Targeting

The 3-acetamido substituent confers preferential binding to AT-rich DNA sequences, as demonstrated by fluorochrome displacement assays [3]. This property makes the compound a valuable tool for biophysical studies aimed at understanding the molecular basis of sequence-specific intercalation, as well as for probing the functional consequences of targeting AT-rich genomic regions (e.g., promoter regions, origins of replication) in cell-based assays.

Reference Compound for Comparative Physicochemical Profiling of Acridine Sulfonanilide Libraries

With well-defined computed properties—including XLogP3 = 4.5, TPSA = 109 Ų, and 3 HBD [1]—this compound serves as a benchmark for evaluating novel acridine sulfonanilide analogs. Its intermediate lipophilicity and conserved polar surface area relative to longer-chain homologs provide a reference point for assessing how structural modifications alter key drug-like properties in this chemical series.

Application
Selection Property
Validation Focus
Lipophilicity-dependent tissue distribution studies in tumor implantation models
Intermediate lipophilicity within homologous series
Model-specific compound localization review
AT-rich DNA sequence targeting and intercalation research
3-acetamido substituent for AT-selective binding
DNA sequence preference assay confirmation
Reference compound for acridine sulfonanilide library characterization
Well-defined computed physicochemical profile
Comparative descriptor benchmarking

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